molecular formula C15H11NO2 B8797767 4-(1H-Indol-6-YL)benzoic acid CAS No. 406232-66-4

4-(1H-Indol-6-YL)benzoic acid

Cat. No. B8797767
M. Wt: 237.25 g/mol
InChI Key: DSXWBCOBYYINAF-UHFFFAOYSA-N
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Patent
US07504512B2

Procedure details

A mixture of 6-bromoindole (480 mg, 2.45 mmol), 4-(dihydroxyboryl)benzoic acid (406 mg, 2.45 mmol), Pd(dppf)Cl2CH2Cl2 (10 mg, 0.01 mmol), and 2M Na2CO3 (5.6 mL, 11.2 mmol) in a mixture of ethanol (4 mL) and DMF (7 mL) was heated to 100° C., stirred for 16 hours, filtered, and concentrated The concentrate was dissolved in ethyl acetate, washed sequentially with 1M H3PO4, water, and brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 5% methanol/dichloromethane to provide the desired product. MS (ESI(−)) m/e 236 (M−H)−.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
406 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dppf)Cl2CH2Cl2
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.OB(O)[C:13]1[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=1.C([O-])([O-])=O.[Na+].[Na+]>C(O)C.CN(C=O)C>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([C:13]3[CH:21]=[CH:20][C:16]([C:17]([OH:19])=[O:18])=[CH:15][CH:14]=3)[CH:10]=2)[CH:6]=[CH:7]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
480 mg
Type
reactant
Smiles
BrC1=CC=C2C=CNC2=C1
Name
Quantity
406 mg
Type
reactant
Smiles
OB(C1=CC=C(C(=O)O)C=C1)O
Name
Pd(dppf)Cl2CH2Cl2
Quantity
10 mg
Type
reactant
Smiles
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated The concentrate
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed sequentially with 1M H3PO4, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 5% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N1C=CC2=CC=C(C=C12)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.